N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide
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Description
N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide is a useful research compound. Its molecular formula is C17H23N3O2S2 and its molecular weight is 365.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Thieno[3,2-d]pyrimidines have been studied as new scaffolds for antimicrobial activities. Compounds derived from this class, including ones similar in structure to N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide, have shown potent antimicrobial properties against both Gram-negative and Gram-positive bacteria. Some derivatives exhibited higher antifungal activity compared to standard treatments like ketoconazole (Hafez, El-Gazzar, & Zaki, 2016).
Herbicidal Activity
The herbicidal activity of related thieno[2,3-d]pyrimidine derivatives has been investigated. One study synthesized a compound through bromination, which demonstrated effectiveness in herbicidal applications. This suggests the potential of this compound in agricultural settings for controlling unwanted vegetation (Liu et al., 2008).
Synthesis of Novel Heterocyclic Compounds
Research on thieno[2,3-d]pyrimidines has led to the synthesis of novel heterocyclic compounds with potential biological activities. These compounds are synthesized through various chemical reactions, yielding derivatives that may possess antibacterial, antifungal, or herbicidal properties. The structural flexibility of thieno[2,3-d]pyrimidines allows for the exploration of a wide range of biological applications, indicating the versatility of this compound in drug discovery and development (Paronikyan et al., 2016).
Properties
IUPAC Name |
N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-10-11(2)24-16-14(10)15(22)19-17(20-16)23-9-8-13(21)18-12-6-4-3-5-7-12/h12H,3-9H2,1-2H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFBPJZCPEOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCCC(=O)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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